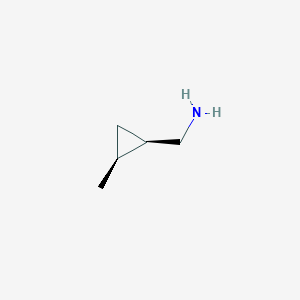

cis-C-(2-Methyl-cyclopropyl)-methylamine

Descripción

BenchChem offers high-quality cis-C-(2-Methyl-cyclopropyl)-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-C-(2-Methyl-cyclopropyl)-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[(1R,2S)-2-methylcyclopropyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWRRWXQMCPPRZ-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Stereoselective Synthesis of cis-C-(2-Methyl-cyclopropyl)-methylamine

Abstract

cis-C-(2-Methyl-cyclopropyl)-methylamine is a critical structural motif found in a variety of pharmacologically active compounds, making its stereoselective synthesis a topic of significant interest to the drug development community. This guide provides an in-depth analysis of established and emerging synthetic strategies for accessing this valuable building block with a high degree of stereochemical control. We will explore various methodologies, including diastereoselective cyclopropanation reactions and subsequent functional group transformations, as well as asymmetric approaches to establish the desired cis-configuration. The causality behind experimental choices, detailed protocols for key transformations, and a comparative analysis of different routes are presented to equip researchers with the knowledge to select and implement the most suitable synthesis for their specific needs.

Introduction: The Significance of the cis-2-Methylcyclopropylmethylamine Scaffold

The cyclopropyl group is a highly sought-after component in medicinal chemistry due to its unique conformational rigidity and electronic properties, which can significantly enhance the potency, selectivity, and metabolic stability of drug candidates.[1][2] The cis-2-methylcyclopropylmethylamine moiety, in particular, is a key pharmacophore in several therapeutic agents and clinical trial candidates.[1][3] Its constrained three-dimensional structure allows for precise interactions with biological targets, often leading to improved pharmacological profiles compared to more flexible analogues.

The stereoselective synthesis of this specific isomer, however, presents a considerable challenge. Controlling the relative stereochemistry of the methyl and methylamine groups on the cyclopropane ring is paramount, as different stereoisomers can exhibit vastly different biological activities. This guide will focus on synthetic strategies that reliably produce the desired cis isomer.

Strategic Approaches to cis-Stereocontrol

The synthesis of cis-C-(2-Methyl-cyclopropyl)-methylamine can be broadly categorized into two main strategies:

-

Strategy A: Diastereoselective Cyclopropanation of a Precursor Containing the Amine or a Precursor Functional Group. This approach involves the formation of the cyclopropane ring as a key step, where the stereochemistry is directed by existing functionalities on the alkene substrate.

-

Strategy B: Stereoselective Synthesis of a cis-2-Methylcyclopropane Carboxylic Acid Derivative followed by Conversion to the Amine. This is a widely employed and versatile strategy that leverages well-established methods for creating the cyclopropane ring with the desired stereochemistry, followed by a reliable functional group interconversion to the target amine.[3][4]

This guide will primarily focus on Strategy B, as it offers a more general and robust pathway with multiple points for stereochemical control.

Key Synthetic Transformations and Methodologies

A cornerstone of many syntheses of cis-C-(2-Methyl-cyclopropyl)-methylamine is the stereoselective cyclopropanation of a suitable alkene to form a cis-2-methylcyclopropanecarboxylate ester or a related derivative. This is often followed by a Curtius, Hofmann, or Schmidt rearrangement to install the amine functionality with retention of stereochemistry.[3][4]

cis-Selective Cyclopropanation Reactions

Achieving high cis-diastereoselectivity in cyclopropanation reactions is a significant hurdle, as the trans isomer is often the thermodynamically favored product.[5] However, several methods have been developed to overcome this challenge.

3.1.1. Transition Metal-Catalyzed Cyclopropanation of Z-Alkenes

The use of transition metal catalysts, particularly those based on rhodium(I), has shown great promise in promoting cis-selective cyclopropanation reactions.[5] The reaction of a Z-alkene with a diazoacetate in the presence of a suitable catalyst can afford the desired cis-cyclopropanecarboxylate with high selectivity.

A notable example is the use of Rh(I) catalysts, which have demonstrated high efficiency and cis-diastereoselectivity in reactions between α-diazoacetates and a range of alkenes.[5] The choice of solvent and catalyst activating agent can significantly influence the reaction's outcome.[5]

3.1.2. Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane and a zinc-copper couple, is a classic method for cyclopropanation.[6][7][8] While traditional Simmons-Smith reactions often show poor diastereoselectivity with unfunctionalized alkenes, the use of directing groups or chiral auxiliaries can significantly enhance stereocontrol.[6][7][9] For instance, the cyclopropanation of α,β-unsaturated acetals derived from a camphor-based chiral auxiliary has been shown to proceed with excellent diastereoselectivity (>99% de).

3.1.3. Michael-Initiated Ring Closure (MIRC)

MIRC reactions provide another powerful tool for the construction of cyclopropanes with defined stereochemistry.[10] These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular ring closure. The stereochemical outcome can be controlled through the use of chiral catalysts or auxiliaries.[10]

Conversion of Carboxylic Acid Derivatives to the Amine

Once the cis-2-methylcyclopropanecarboxylic acid or its ester is obtained, the next critical step is the conversion to the corresponding methylamine. The Curtius rearrangement is a widely used and reliable method for this transformation.[3][4]

The general sequence involves:

-

Hydrolysis of the ester to the carboxylic acid.

-

Activation of the carboxylic acid, typically to an acid chloride or by using a coupling agent.

-

Formation of an acyl azide , which upon heating, undergoes rearrangement to an isocyanate.

-

Hydrolysis of the isocyanate to the primary amine.

This sequence proceeds with retention of the stereochemistry at the cyclopropane ring.

Experimental Protocols

The following protocols are illustrative examples of the key transformations discussed. Researchers should always refer to the primary literature for specific details and safety precautions.

Protocol 4.1: cis-Selective Rh(I)-Catalyzed Cyclopropanation

This protocol is adapted from the work of Lledó et al. on highly cis-selective Rh(I)-catalyzed cyclopropanation reactions.[5]

Materials:

-

Rh(I) catalyst precursor

-

NaBArF as an activating agent

-

(Z)-But-2-en-1-ol

-

Ethyl diazoacetate (EDA)

-

Dichloromethane (CH2Cl2) as solvent

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the Rh(I) catalyst precursor and NaBArF in CH2Cl2.

-

Stir the solution at room temperature for the specified activation time.

-

Cool the solution to the desired reaction temperature.

-

Add (Z)-But-2-en-1-ol to the reaction mixture.

-

Slowly add a solution of ethyl diazoacetate in CH2Cl2 via a syringe pump over several hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Protocol 4.2: Curtius Rearrangement for Amine Synthesis

This protocol is a general procedure based on established methods for the Curtius rearrangement.[4]

Materials:

-

cis-2-Methylcyclopropanecarboxylic acid

-

Oxalyl chloride or thionyl chloride

-

Sodium azide

-

tert-Butanol

-

Hydrochloric acid

Procedure:

-

Convert the cis-2-methylcyclopropanecarboxylic acid to the corresponding acid chloride using oxalyl chloride or thionyl chloride in an appropriate solvent like dichloromethane with a catalytic amount of DMF.

-

Carefully add the acid chloride solution to a solution of sodium azide in a biphasic solvent system (e.g., water/toluene) at low temperature to form the acyl azide. Caution: Acyl azides can be explosive and should be handled with extreme care.

-

Separate the organic layer containing the acyl azide and gently heat it in an inert solvent like toluene. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.

-

Add tert-butanol to the isocyanate solution and continue heating to form the Boc-protected amine.

-

Deprotect the Boc group using a strong acid like hydrochloric acid in a suitable solvent to yield the target cis-C-(2-Methyl-cyclopropyl)-methylamine hydrochloride.

Data Presentation and Comparison of Methods

| Method | Alkene Substrate | Catalyst/Reagent | Diastereoselectivity (cis:trans) | Enantioselectivity (% ee) | Yield (%) | Reference |

| Rh(I)-Catalyzed Cyclopropanation | Cyclopentene | Rh(I) complex / NaBArF | >99:1 | N/A | up to 99 | [5] |

| Asymmetric Simmons-Smith | Silyl Enol Ethers | Dipeptide ligand | N/A | up to 96 | High | [9] |

| Chiral Auxiliary Directed Simmons-Smith | α,β-Unsaturated Acetal | Zn-Cu couple / CH2I2 | >99:1 | N/A | High | |

| Cu-Catalyzed Alkenylamination | Cyclopropene | Cu(I) / Bisphosphine ligand | cis-1,2-disubstituted | High | Good |

This table provides a summary of representative results. Actual outcomes will depend on the specific substrates and reaction conditions.

Visualization of Synthetic Pathways

Diagram 6.1: General Synthetic Strategy via cis-Cyclopropanation and Curtius Rearrangement

Caption: Overall workflow for the synthesis of the target amine.

Diagram 6.2: Key Stereochemical Control Point

Caption: Controlling stereochemistry during the cyclopropanation step.

Conclusion and Future Outlook

The stereoselective synthesis of cis-C-(2-Methyl-cyclopropyl)-methylamine remains an active area of research, driven by the importance of this scaffold in medicinal chemistry. While the strategy of cis-selective cyclopropanation followed by a Curtius rearrangement is a robust and widely applicable approach, ongoing efforts are focused on developing more direct and efficient methods.

Future advancements will likely involve the development of novel catalytic systems that can directly introduce the aminomethyl group in a stereoselective manner during the cyclopropanation step.[3] Furthermore, the exploration of enzymatic methods and biocatalysis holds significant potential for achieving even higher levels of stereocontrol under milder reaction conditions. As our understanding of asymmetric catalysis deepens, we can expect the development of increasingly elegant and practical syntheses of this valuable building block, further empowering the discovery of new and improved therapeutics.

References

-

Hu, Y., & de Meijere, A. (2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters, 15(4), 772–775. [Link]

-

Charette, A. B., & Juteau, H. (2006). Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. Organic Letters, 8(13), 2779–2782. [Link]

-

Carney, D. W., & Hartwig, J. F. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society, 145(17), 9477–9483. [Link]

-

Long, J., Yuan, Y., & Shi, Y. (2005). Catalytic asymmetric Simmons–Smith cyclopropanation of unfunctionalized olefins. Tetrahedron Letters, 46(11), 1937-1939. [Link]

-

Carney, D. W., & Hartwig, J. F. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9477-9483. [Link]

-

Atkinson, S. J., et al. (2011). Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(12), 3688–3691. [Link]

-

Gevorgyan, V., & Rubin, M. (2001). Synthesis of cyclopropylamines from cyclopropanols and amines. Tetrahedron Letters, 42(42), 7431-7433. [Link]

-

Levin, S. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition, 61(13), e202116244. [Link]

-

Pellissier, H. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

-

S., et al. (2021). Synthesis of Carboxamide-Containing Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors Targeting Acute Myeloid Leukemia. ChemMedChem, 16(8), 1316–1324. [Link]

-

Lledó, A., et al. (2011). Highly cis-Selective Rh(I)-Catalyzed Cyclopropanation Reactions. The Journal of Organic Chemistry, 76(7), 2099–2106. [Link]

-

Zhang, Y., et al. (2020). Assembly of polysubstituted chiral cyclopropylamines via highly enantioselective Cu-catalyzed three-component cyclopropene alkenylamination. Chemical Communications, 56(74), 10931-10934. [Link]

-

S., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7058. [Link]

-

S., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 11(13), 3616-3642. [Link]

-

Su, Y., et al. (2016). Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Styrenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. Organic Letters, 18(17), 4356–4359. [Link]

-

Unknown. (n.d.). Catalytic Asymmetric Simmons-Smith Cyclopropanation. Amanote Research. [Link]

-

Pellissier, H. (2014). Asymmetric Cyclopropanation Reactions. Chemical Reviews, 114(20), 10369-10416. [Link]

-

Melchiorre, P., & Leonori, D. (2022). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Journal of the American Chemical Society, 144(5), 2093–2102. [Link]

-

Davies, H. M. L., & Antoulinakis, E. G. (2001). Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary. Chemical Communications, (16), 1506-1507. [Link]

-

Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

A Senior Application Scientist's Guide to the Chiral Resolution of (2-Methyl-cyclopropyl)-methylamine Enantiomers

Abstract

The enantiomers of (2-Methyl-cyclopropyl)-methylamine are pivotal chiral building blocks in modern medicinal chemistry. Achieving high enantiomeric purity is not merely a regulatory checkpoint but a fundamental necessity for ensuring therapeutic efficacy and safety. This guide provides an in-depth technical overview of the primary strategies for resolving the racemic mixture of (2-Methyl-cyclopropyl)-methylamine. We will explore the mechanistic underpinnings and provide field-tested protocols for classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography. This document is intended for researchers, chemists, and process development professionals seeking both a theoretical understanding and a practical framework for implementing robust and scalable chiral resolution processes.

Introduction: The Significance of Chiral Purity

In the pharmaceutical landscape, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, being non-superimposable mirror images, often exhibit profoundly different pharmacological and toxicological profiles. For active pharmaceutical ingredients (APIs) containing stereocenters, such as those derived from (2-Methyl-cyclopropyl)-methylamine, isolating the desired enantiomer is critical. The cyclopropyl moiety, in particular, offers conformational rigidity and metabolic stability, making it a desirable structural motif in drug design[1]. This guide focuses on the critical downstream process of separating the enantiomers of the parent amine, a common precursor in complex API synthesis[1][].

The primary challenge in any resolution is that enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation non-trivial[3]. The strategies discussed herein create a temporary chiral environment, allowing for the physical separation of the two enantiomers.

Strategic Overview: Pathways to Enantiomeric Purity

There are three principal, industrially relevant methods for the chiral resolution of primary amines like (2-Methyl-cyclopropyl)-methylamine. The choice of method is often a balance between developmental speed, cost of goods, scalability, and the desired final purity.

-

Classical Diastereomeric Salt Resolution: A time-honored, robust, and scalable method that relies on the differential solubility of diastereomeric salts[4][5].

-

Enzymatic Kinetic Resolution: A highly selective method utilizing enzymes to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product[6].

-

Preparative Chiral Chromatography: A powerful analytical and preparative tool that separates enantiomers based on their differential interaction with a chiral stationary phase (CSP)[7][8].

The logical workflow for selecting and implementing a resolution strategy is depicted below.

Caption: General workflow for the chiral resolution process.

Classical Resolution via Diastereomeric Salt Formation

This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability[9]. The underlying principle is the reaction of the racemic amine with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization[5][10][11].

Mechanistic Principle

The basic amine group of (2-Methyl-cyclopropyl)-methylamine reacts with an acidic resolving agent. Tartaric acid and its derivatives are among the most common and effective choices for resolving chiral bases[4][9][11].

-

(R,S)-Amine + (R,R)-Tartaric Acid → [(R)-Amine·(R,R)-Tartrate] + [(S)-Amine·(R,R)-Tartrate]

The two resulting diastereomeric salts, (R,R,R) and (S,R,R), will exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one salt will preferentially crystallize, allowing for its isolation by filtration[10]. The pure enantiomer is then liberated from the salt by treatment with a base.

Caption: Principle of diastereomeric salt crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

Causality: This protocol is designed as a self-validating system. The choice of L-(+)-tartaric acid is a common starting point for primary amines[4][11]. Methanol is selected as the solvent because the polarity difference often provides good solubility for both salts at elevated temperatures but a significant solubility differential upon cooling[10].

-

Salt Formation:

-

In a suitable reactor, dissolve 1.0 molar equivalent of racemic (2-Methyl-cyclopropyl)-methylamine in methanol (approx. 10-15 volumes).

-

In a separate vessel, dissolve 0.5-1.0 molar equivalents of L-(+)-tartaric acid in a minimum amount of warm methanol. Expert Insight: Starting with a sub-stoichiometric amount of resolving agent (e.g., 0.5 eq) can sometimes lead to a higher enantiomeric excess in the first crop of crystals, a technique known as the Marckwald principle.[4]

-

Slowly add the tartaric acid solution to the amine solution with stirring. An exotherm may be observed as the acid-base reaction occurs.

-

-

Crystallization:

-

Heat the resulting solution to reflux to ensure complete dissolution.

-

Allow the solution to cool slowly and undisturbed to room temperature over several hours. Slow cooling is critical to promote the growth of large, pure crystals of the less soluble diastereomer.

-

Further cool the mixture to 0-5 °C and hold for 2-4 hours to maximize the yield.

-

-

Isolation and Liberation:

-

Collect the precipitated crystals by filtration using a Büchner funnel[9].

-

Wash the crystals with a small amount of cold methanol to remove residual mother liquor, which contains the more soluble diastereomer.

-

Dissolve the isolated diastereomeric salt in water (20 volumes) and add a 50% sodium hydroxide solution until the pH is >12[10]. This neutralizes the tartaric acid and liberates the free amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or methyl tert-butyl ether) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the product using a suitable chiral HPLC or GC method (see Section 5).

-

Enzymatic Kinetic Resolution (EKR)

Enzymatic resolutions offer exceptional selectivity under mild reaction conditions[6]. The technique relies on an enzyme, typically a lipase, that can differentiate between the two enantiomers of the amine and catalyze a reaction (e.g., acylation) on one much faster than the other[12][13].

Mechanistic Principle

In a kinetic resolution, the racemic amine is exposed to an acylating agent (like isopropyl acetate) in the presence of a lipase, such as Candida antarctica Lipase B (CALB)[14]. The enzyme's chiral active site preferentially binds one enantiomer (e.g., the R-enantiomer) and catalyzes its conversion to the corresponding amide. The other enantiomer (S-enantiomer) reacts very slowly or not at all.

-

(R,S)-Amine + Acyl Donor --(Lipase)--> (R)-Amide + (S)-Amine (unreacted)

The reaction is stopped at or near 50% conversion. At this point, the mixture contains the acylated product of one enantiomer and the unreacted free amine of the other. These two compounds have different chemical properties and can be easily separated. The major drawback of EKR is the theoretical maximum yield of 50% for a single enantiomer[15]. This can be overcome by a more advanced technique called Dynamic Kinetic Resolution (DKR), which incorporates a catalyst to racemize the unreacted enantiomer in situ, allowing for a theoretical yield of 100%[14][15][16].

Experimental Protocol: Lipase-Catalyzed Acylation

Causality: CALB is a widely used, robust, and commercially available lipase known for its high selectivity in resolving primary amines[13][14]. Isopropyl acetate serves as a mild and effective acyl donor.

-

Reaction Setup:

-

To a stirred solution of racemic (2-Methyl-cyclopropyl)-methylamine (1.0 eq) in an anhydrous organic solvent (e.g., toluene or hexane), add isopropyl acetate (1.5 eq)[14].

-

Add immobilized Candida antarctica Lipase B (CALB, Novozym® 435) to the mixture (typically 10-30 mg per mmol of amine).

-

Heat the reaction to a constant temperature (e.g., 60-80 °C)[13].

-

-

Monitoring:

-

Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion percentage. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both the product and the remaining starting material.

-

-

Workup and Separation:

-

Once ~50% conversion is reached, cool the reaction mixture and remove the enzyme by filtration.

-

The resulting mixture contains the unreacted amine and the newly formed amide. This mixture can be separated by standard methods, such as acid-base extraction.

-

Add dilute HCl to the mixture. The unreacted amine will form a water-soluble salt and move to the aqueous phase.

-

The neutral amide will remain in the organic phase.

-

-

Separate the layers. The organic layer can be washed and concentrated to yield the amide.

-

The aqueous layer can be basified (e.g., with NaOH) and extracted with an organic solvent to recover the unreacted, enantiomerically pure amine.

-

Analytical Control and Preparative Chromatography

Whether for process monitoring or for direct separation, chiral chromatography is an indispensable tool[8].

Analytical Method for Enantiomeric Excess (e.e.) Determination

A robust analytical method is required to validate the success of any resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique[8].

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of compounds and are a recommended starting point for method development[7][17].

-

Mobile Phase Screening: A typical screening approach involves testing the analyte on several different CSPs with various mobile phase modes[17]:

-

Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures.

-

Polar Organic Mode: Pure methanol, ethanol, or acetonitrile.

-

Additives: For basic analytes like amines, peak shape and resolution can often be dramatically improved by adding a small amount of a basic competitor, like diethylamine (DEA), to the mobile phase[18].

-

Preparative Chiral HPLC

For smaller scales or when other methods fail, the analytical HPLC method can be scaled up to a preparative scale to directly separate the enantiomers. While often more expensive due to solvent consumption and specialized equipment, it can be the fastest path to obtaining small quantities of highly pure material. The principles of separation are identical to the analytical method, but larger columns and higher flow rates are used to process more material[7].

Comparative Summary of Resolution Methods

| Parameter | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution (EKR) | Preparative Chiral HPLC |

| Principle | Differential solubility of diastereomers[4] | Enantioselective enzymatic reaction[6] | Differential interaction with CSP[8] |

| Max. Yield | ~50% (per cycle for one enantiomer) | 50% (for one enantiomer, >90% with DKR)[15] | >95% (recovery dependent) |

| Scalability | Excellent, easily scaled to tons[4] | Good, scalable to kg scale | Limited, best for g to low-kg scale |

| Cost | Low (solvents, common acids) | Moderate (enzyme cost) | High (CSP, solvents, equipment) |

| Development Time | Moderate (screening of acids/solvents) | Moderate (screening of enzymes/conditions) | Fast (high-throughput screening)[7] |

| Key Advantage | Low cost, proven technology | High selectivity, mild conditions | Speed, versatility, high purity |

| Key Disadvantage | Often requires multiple recrystallizations | 50% yield limitation without DKR | High cost, high solvent consumption |

Conclusion and Expert Recommendations

The chiral resolution of (2-Methyl-cyclopropyl)-methylamine is a well-addressable chemical challenge with several viable industrial solutions.

-

For large-scale manufacturing where cost is a primary driver, classical diastereomeric salt resolution remains the method of choice. Its robustness and scalability are unmatched, though it may require significant process optimization to achieve high purity and yield.

-

For applications requiring extremely high selectivity under mild conditions , or where the amine is sensitive to harsh chemical environments, enzymatic resolution is an excellent alternative. If yield is critical, investing in the development of a Dynamic Kinetic Resolution (DKR) process is highly recommended[14][16].

-

For rapid access to material for early-stage research and development, or when other methods have failed, preparative chiral chromatography offers the most direct and often fastest route to obtaining enantiomerically pure material, albeit at a higher cost.

Ultimately, a successful resolution strategy is built upon a foundation of robust analytical chemistry. The ability to quickly and accurately determine enantiomeric excess is paramount to guiding process development and ensuring the final product meets the stringent quality requirements of the pharmaceutical industry.

References

-

Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society. [Link]

-

Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. [Link]

-

Enzymatic resolution of amines (1-4) catalyzed by different commercial lipases. ResearchGate. [Link]

-

Chemoenzymatic dynamic kinetic resolution of primary amines. PubMed. [Link]

-

Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. [Link]

-

Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix. [Link]

-

Resolution of a Racemic Mixture. University of Colorado Boulder, Science Learning Center. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry. [Link]

-

6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

-

Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

-

Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

-

Chiral HPLC Separations Guidebook. Phenomenex. [Link]

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

Strategies for Chiral HPLC Method Development. SlidePlayer. [Link]

-

Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. ResearchGate. [Link]

- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.

-

(2-Phenylcyclopropyl)methanamine. National Center for Biotechnology Information, PubChem. [Link]

-

Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

[(1R,2S)-(2-Trifluoromethyl-1-phenyl)cyclopropyl]methylamine. SpectraBase. [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmtech.com [pharmtech.com]

- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 7. ymc.co.jp [ymc.co.jp]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chromatographyonline.com [chromatographyonline.com]

Spectroscopic characterization of cis-C-(2-Methyl-cyclopropyl)-methylamine

Whitepaper: Spectroscopic Elucidation and Stereochemical Validation of cis-C-(2-Methyl-cyclopropyl)-methylamine

Cyclopropylamines are prevalent motifs in modern pharmaceuticals and agrochemicals, frequently serving as rigidified bioisosteres or mechanism-based inhibitors (e.g., LSD1 inhibitors and tranylcypromine analogs)[1]. The biological activity of these compounds is profoundly dictated by their stereochemistry; the spatial arrangement of substituents on the cyclopropane ring determines target binding affinity and pharmacokinetic properties. Achieving high levels of diastereoselectivity during synthesis often remains a challenge, necessitating robust analytical frameworks to distinguish between cis and trans isomers[1].

This technical guide provides an in-depth framework for the spectroscopic characterization of cis-C-(2-Methyl-cyclopropyl)-methylamine. By leveraging Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS), we establish a self-validating analytical matrix. The methodologies detailed herein do not merely list operational steps; they explain the physical causality driving each experimental parameter, ensuring that researchers can confidently assign the cis configuration.

Causality in Spectroscopic Modalities

NMR Spectroscopy: Ring Currents and Dihedral Dependence

The cyclopropane ring possesses a unique electronic structure characterized by "bent" or "banana" bonds (Walsh orbitals). This electron delocalization generates a strong diamagnetic anisotropy (a local ring current) that significantly shields the protons attached to the ring, shifting their resonance upfield (often < 1.0 ppm)[2].

To differentiate the cis-isomer from its trans-counterpart, we rely on the Karplus relationship applied to the rigid cyclopropane geometry. The

Mass Spectrometry: Ionization and Ring Cleavage

Under Electron Ionization (EI, 70 eV), primary aliphatic amines undergo rapid

FTIR Spectroscopy: Vibrational Strain

The high s-character (~33%) of the C-H bonds in the cyclopropane ring increases the bond force constant. Consequently, the cyclopropyl C-H stretching vibrations occur at higher frequencies (> 3000 cm⁻¹) compared to standard unstrained

Quantitative Spectroscopic Data Summaries

Table 1: Expected ¹H and ¹³C NMR Assignments (400 MHz, CDCl₃)

Note: Chemical shifts (

| Position | Group | ¹H | Multiplicity & Coupling ( | ¹³C | Diagnostic Rationale |

| C1 | Ring Methine | 0.85 | dddd, | 22.4 | Shielded by ring current; |

| C2 | Ring Methine | 0.75 | ddd, | 18.2 | Coupled to C1-H and methyl group. |

| C3 | Ring Methylene | 0.50 (cis), 0.20 (trans) | dt (cis), dt (trans), | 11.5 | Distinct upfield shift; diastereotopic protons due to ring chirality. |

| C4 | -CH₂- (Aminomethyl) | 2.65 | d, | 46.8 | Deshielded by adjacent electronegative nitrogen. |

| C5 | -CH₃ (Methyl) | 1.05 | d, | 15.3 | Standard alkyl shift, split by C2-H. |

| N1 | -NH₂ (Amine) | 1.50 | br s | N/A | Broadening due to quadrupolar relaxation of ¹⁴N and rapid exchange. |

Table 2: Diagnostic GC-MS Fragmentation Profile (EI, 70 eV)

| m/z Ratio | Ion Identity / Loss | Relative Abundance | Mechanistic Causality |

| 85 | Low (5-10%) | Molecular ion; low stability due to rapid amine | |

| 70 | Moderate (20%) | Loss of the C2 methyl radical. | |

| 57 | Moderate (30%) | Characteristic cyclopropane ring opening and ethylene loss[4]. | |

| 55 | High (60%) | Cleavage of the aminomethyl group leaving the methylcyclopropyl cation. | |

| 30 | Base Peak (100%) |

Table 3: Key FTIR Vibrational Modes (ATR, Neat)

| Wavenumber (cm⁻¹) | Mode Assignment | Structural Significance |

| 3380, 3300 | N-H Asymmetric & Symmetric Stretch | Confirms primary amine functionality[5]. |

| 3070, 3010 | Cyclopropyl C-H Stretch | High s-character of strained ring bonds[5]. |

| 2950, 2870 | Alkyl C-H Stretch | Standard methyl/methylene vibrations. |

| 1610 | N-H Bend (Scissoring) | Secondary confirmation of primary amine. |

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal validation steps, ensuring that instrumental drift or sample degradation does not compromise the stereochemical assignment.

Protocol A: High-Resolution NMR & NOESY Acquisition

Objective: Confirm the cis stereochemistry via through-space proton interactions.

-

Sample Preparation: Dissolve 15 mg of cis-C-(2-Methyl-cyclopropyl)-methylamine in 0.6 mL of deuterated chloroform (

, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: -

1D ¹H Acquisition: Tune the spectrometer (e.g., 400 MHz) to the ¹H frequency. Acquire 16 scans with a relaxation delay (

) of 2 seconds. Validation: Ensure the TMS peak is sharp and exactly at 0.00 ppm. Check the integration ratio of the CH₃ (3H) to the aminomethyl CH₂ (2H) to confirm sample purity. -

2D NOESY Setup: Set the mixing time (

) to 300 ms. Causality: A 300 ms mixing time is optimal for small molecules (MW < 500 Da) in the extreme narrowing limit, allowing sufficient cross-relaxation without spin diffusion artifacts. -

Data Interpretation: Analyze the 2D contour plot. A strong cross-peak between the C1-H and C2-H protons, and crucially, between the -CH₃ protons and the -CH₂- (aminomethyl) protons, definitively validates the cis configuration.

Protocol B: GC-MS Fragmentation Profiling

Objective: Validate molecular weight and structural connectivity.

-

Instrument Calibration: Run a perfluorotributylamine (PFTBA) tuning standard to calibrate the mass axis and ensure optimal lens voltages. Validation: The relative abundances of m/z 69, 219, and 502 must meet manufacturer specifications.

-

Chromatographic Separation: Inject 1 µL of a 1 mg/mL solution (in methanol) onto a non-polar capillary column (e.g., HP-5MS). Set the injector temperature to 250 °C. Program the oven: 50 °C hold for 2 min, ramp at 10 °C/min to 200 °C. Causality: The low initial temperature facilitates the focusing of the highly volatile cyclopropylamine on the column head.

-

Ionization & Detection: Utilize Electron Ionization (EI) at 70 eV. Scan range: m/z 20 to 200.

-

Analysis: Confirm the presence of the molecular ion at m/z 85 and verify the base peak at m/z 30. The presence of the m/z 57 peak validates the cyclopropane ring structure[4].

Protocol C: FTIR Spectroscopy via ATR

Objective: Identify functional groups and ring strain.

-

Background Calibration: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean, dry Attenuated Total Reflectance (ATR) diamond crystal. Validation: This subtracts atmospheric

and water vapor, ensuring they do not mask the N-H or C-H stretching regions. -

Sample Acquisition: Apply 2 µL of the neat liquid sample to the crystal. Ensure complete coverage. Acquire 32 scans.

-

Analysis: Verify the absence of a strong C=O stretch (~1700 cm⁻¹) to rule out unreacted amide precursors[6], and confirm the diagnostic cyclopropyl C-H stretch > 3000 cm⁻¹[5].

Analytical Workflow Visualization

The logical progression from sample preparation to stereochemical confirmation is mapped below. This workflow ensures that no single analytical method is relied upon in isolation, establishing a robust matrix of evidence.

Caption: Analytical workflow for the stereochemical validation of cis-C-(2-Methyl-cyclopropyl)-methylamine.

References

-

Abraham, R. J., Leonard, P., & Tormena, C. F. (2012). 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313.

-

West, M. S., Mills, L. R., McDonald, T. R., Lee, J. B., Ensan, D., & Rousseaux, S. A. L. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters / ChemRxiv.

-

Holmes, J. L., Aubry, C., & Mayer, P. M. (2006). Assigning Structures to Ions in Mass Spectrometry. CRC Press / Taylor & Francis Group.

-

Kalasinsky, V. F., Powers, D. E., & Harris, W. C. (1979). Vibrational spectra and conformations of cyclopropylamine. The Journal of Physical Chemistry, 83(4), 506-511.

-

NIST Mass Spectrometry Data Center (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing.

Sources

Conformational Analysis of Substituted Cyclopropylamines: Mechanistic Insights and Applications in Drug Discovery

Executive Summary The cyclopropylamine motif is a cornerstone of modern medicinal chemistry, offering a unique combination of conformational rigidity, metabolic stability, and target-specific reactivity. However, its behavior is strictly governed by its three-dimensional conformation. This technical guide explores the stereoelectronic principles underlying substituted cyclopropylamines, detailing the causality behind their bioactivation, and provides field-proven analytical and synthetic protocols for drug development professionals.

The Stereoelectronic Foundation of the Cyclopropylamine Motif

The cyclopropyl ring is a highly strained, sp³-hybridized three-carbon system characterized by coplanar carbon atoms and unusually short C–C bonds (1.51 Å)[1]. These geometric constraints impart enhanced π-character to the C–C bonds, allowing them to participate in hyperconjugation with adjacent substituents. In drug development, this structural feature is leveraged to1[1].

In N-cyclopropylamines, the conformational relationship between the nitrogen lone pair and the cyclopropane Walsh orbitals dictates the molecule's chemical reactivity. When the nitrogen lone pair is aligned parallel to the C2–C3 bond of the cyclopropane ring (the bisected conformation), stereoelectronic overlap is maximized. This alignment is an absolute prerequisite for 2[2]. If the molecule is locked in a perpendicular conformation, this orbital overlap is broken, and the rate of SET-induced ring opening drops precipitously.

Bioactivation and Target Engagement in Medicinal Chemistry

Cyclopropylamines frequently serve as mechanism-based (suicide) inhibitors for flavin-dependent enzymes. A classic example is Tranylcypromine (2-phenylcyclopropylamine), which3 by forming a covalent adduct with the FAD cofactor[3].

However, the cyclopropylamine motif is also a known structural alert. CYP450 enzymes can oxidize the nitrogen to a radical cation. If the molecule adopts the bisected conformation, it rapidly undergoes ring opening to form a highly reactive carbon radical and iminium ion. This bioactivation pathway has been linked to severe hepatotoxicity in withdrawn drugs like Trovafloxacin[4].

Single electron transfer (SET) and ring-opening bioactivation pathway.

To mitigate these off-target effects, medicinal chemists employ conformational locking. For instance, 4 can halt the formation of reactive intermediates by sterically blocking the bisected conformation or preventing α-hydroxylation, all while maintaining target potency[4].

Quantitative Pharmacological and Kinetic Data

The substitution pattern on the cyclopropyl ring profoundly influences both the kinetics of SET ring opening and the inhibitory potency against targets like LSD1[5]. The table below summarizes key quantitative metrics across different cyclopropylamine derivatives:

| Compound Class / Derivative | Target / Assay | Metric / Value | Mechanistic Consequence |

| N-Cyclopropyl-N-methylaniline | SET Ring Opening | Rapid radical cation ring opening due to unhindered bisected alignment[2]. | |

| Spiro[cyclopropane-1,2′-quinoline] | SET Ring Opening | Locked conformation restricts orbital overlap, drastically reducing the opening rate[2]. | |

| Tranylcypromine (2-PCPA) | LSD1 Inhibition | IC₅₀ | Baseline covalent FAD adduct formation[5]. |

| LSD1 Inhibition | IC₅₀ = 31 nM | Enhanced potency via steric optimization within the enzyme pocket[6]. | |

| 1-Substituted Cyclopropylamine (Cmpd 11) | LSD1 Inhibition | IC₅₀ = 131 nM | Improved target engagement and reduced off-target MAO activity[6]. |

Advanced Conformational Profiling: Analytical Workflows

Determining the exact conformational ensemble of a substituted cyclopropylamine requires a multimodal approach. Relying solely on X-ray crystallography may only capture the lowest-energy solid-state conformer, which might not represent the biologically active conformation in solution. A self-validating system combining NMR spectroscopy and Density Functional Theory (DFT) is required.

Multi-modal workflow for determining cyclopropylamine conformational ensembles.

Protocol 1: Solution-State Conformational Analysis via NMR and DFT

Objective: To determine the synclinal vs. antiperiplanar orientations of substituted cyclopropylamines in solution. Causality & Logic: NMR provides time-averaged interproton distances. By comparing experimental NOESY build-up curves with DFT-calculated theoretical distances, researchers can validate the statistical weights of each conformer in the ensemble.

Step-by-Step Methodology:

-

Computational Conformational Search:

-

Perform a Monte Carlo conformational search using molecular mechanics (e.g., OPLS4 force field) to generate initial geometries.

-

Optimize the geometries using DFT at the B3LYP/6-311+G(d,p) level of theory with an implicit solvent model (e.g., PCM for chloroform).

-

Calculate the relative Gibbs free energies (

) to predict the Boltzmann population of the bisected vs. perpendicular conformers.

-

-

NMR Sample Preparation:

-

Dissolve 10-15 mg of the highly pure cyclopropylamine derivative in 600 µL of deuterated solvent (e.g., CDCl₃). Ensure the sample is thoroughly degassed (via freeze-pump-thaw cycles) to prevent paramagnetic relaxation interference from dissolved oxygen.

-

-

Quantitative NOESY Acquisition:

-

Acquire 2D NOESY spectra at multiple mixing times (e.g., 100, 300, 500 ms).

-

Rationale: Multiple mixing times are essential to plot a build-up curve. Extracting the linear initial rate of the NOE build-up prevents errors caused by spin diffusion (magnetization transfer through intermediate protons), ensuring the calculated interproton distances (

dependence) are accurate.

-

-

J-Coupling Analysis:

-

Extract the ³

vicinal coupling constants from a high-resolution 1D ¹H NMR spectrum. Use the Karplus equation parameterized specifically for cyclopropanes to validate the dihedral angles predicted by DFT.

-

-

Data Synthesis:

-

Overlay the DFT-predicted interatomic distances with the NMR-derived distances. A convergence of <0.2 Å validates the structural model.

-

Synthesis and Isotopic Labeling Strategies

To improve the pharmacokinetic profile of cyclopropylamine drugs, "deuterium switching" is frequently employed.3 via the primary kinetic isotope effect, thereby increasing the drug's half-life without altering its conformational preferences[3].

Protocol 2: Synthesis of N-Aryl Cyclopropylamine-d5

Objective: To synthesize a metabolically stable, deuterated cyclopropylamine pharmacophore. Causality & Logic: Buchwald-Hartwig N-arylation with a pre-deuterated building block ensures high isotopic fidelity. Quenching and extraction steps must be tightly controlled to prevent the loss of the volatile cyclopropylamine-d5 starting material.

Step-by-Step Methodology:

-

Reaction Setup:

-

In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 equiv) and cyclopropylamine-d5 (1.5 equiv).

-

Rationale: An excess of the deuterated amine compensates for its volatility and drives the equilibrium of the cross-coupling reaction to completion.

-

-

Catalyst Addition:

-

Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equiv), a bulky phosphine ligand (e.g., BINAP or XPhos, 0.10 equiv), and a strong base (e.g., sodium tert-butoxide, 1.2 equiv) in anhydrous toluene.

-

-

Heating and Monitoring:

-

Heat the mixture to 90°C. Monitor the reaction progress via LC-MS to ensure complete consumption of the aryl halide.

-

-

Workup and Purification:

-

Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to obtain the desired N-aryl-cyclopropylamine-d5[3].

-

-

Validation:

-

Confirm the isotopic purity (>98% D) using high-resolution mass spectrometry (HRMS) and ¹H NMR (noting the complete absence of cyclopropyl proton signals).

-

References

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes Journal of the American Chemical Society - ACS Publications URL:[Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry National Institutes of Health (NIH) / PMC URL:[Link]

- US9708309B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use Google Patents URL

-

Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A ResearchGate URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9708309B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Quantum Chemical Calculations for (cis-2-methyl-cyclopropyl)-methylamine

Audience: Researchers, scientists, and drug development professionals.

Foreword

The constrained ring system of cyclopropylamines is a recurring motif in medicinal chemistry, valued for its ability to impart conformational rigidity and influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] (cis-2-methyl-cyclopropyl)-methylamine, a specific stereoisomer, presents a compelling subject for computational investigation. This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on this molecule, moving beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. Our aim is to equip researchers with a robust framework for applying similar computational strategies to their own molecules of interest in the drug discovery pipeline.[3][4][5][6][7]

PART 1: The Foundation - Theoretical Underpinnings and Strategic Choices

The Rationale for a Computational Approach

Experimental characterization of all conformers of a flexible molecule can be challenging and resource-intensive. Quantum chemical calculations offer a powerful and cost-effective alternative for exploring the conformational landscape, predicting spectroscopic properties, and understanding the electronic structure that governs reactivity.[8] For a molecule like (cis-2-methyl-cyclopropyl)-methylamine, where the interplay of the methyl and methylamine substituents on the cyclopropyl ring dictates its three-dimensional structure, a computational approach is indispensable for a complete understanding.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

At the core of our investigation lies Density Functional Theory (DFT), a widely used quantum chemical method that balances computational cost with accuracy. DFT methods are particularly well-suited for studying the properties of organic molecules.[9]

The choice of the exchange-correlation functional and the basis set is paramount for obtaining reliable results. For this study, the B3LYP hybrid functional is selected. It has a long track record of providing excellent results for the thermochemistry of organic molecules.[10][11] To ensure a high degree of accuracy in our final energy calculations and property predictions, we will employ the 6-311++G(d,p) basis set. This triple-zeta basis set includes diffuse functions (++) to accurately describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[12][13] For initial, less computationally demanding geometry optimizations, a smaller basis set like 6-31G(d) can be effectively utilized.[10][14]

PART 2: A Validated Computational Workflow

This section details a step-by-step protocol for the quantum chemical analysis of (cis-2-methyl-cyclopropyl)-methylamine. The workflow is designed to be self-validating, with checks and balances at each stage to ensure the integrity of the final results. All calculations will be performed using the Gaussian 16 software package, a state-of-the-art tool for electronic structure modeling.[15][16][17][18][19]

Step 1: Conformational Search - Mapping the Energy Landscape

A thorough exploration of the potential energy surface is the critical first step.

Protocol:

-

Initial Structure Generation: Construct the 3D structure of (cis-2-methyl-cyclopropyl)-methylamine using a molecular builder.

-

Preliminary Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as the PM7 semi-empirical method, to obtain a reasonable starting geometry.

-

Systematic Conformational Scan: Identify the key rotatable bonds. In this case, the primary dihedral angle of interest is around the C-N bond. Perform a relaxed scan of this dihedral angle in 15-degree increments, optimizing the geometry at each step using a modest level of theory (e.g., B3LYP/6-31G(d)).

-

Identification of Minima: Analyze the resulting energy profile to identify the low-energy conformers corresponding to local minima.

Step 2: Geometry Optimization and Vibrational Frequency Analysis - Refining the Structures

The identified conformers are then subjected to a more rigorous optimization.

Protocol:

-

High-Level Optimization: Optimize the geometry of each unique conformer at the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory for each optimized structure. This is a crucial step for two reasons:

-

Confirmation of True Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermochemical Data: The calculated frequencies are used to compute the zero-point vibrational energy (ZPVE) and other thermodynamic properties, which are essential for accurately determining the relative energies of the conformers.

-

Step 3: Electronic Structure and Property Prediction - Gaining Deeper Insights

With the validated, optimized geometries, we can now calculate a range of electronic properties.

Protocol:

-

Molecular Orbital Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain insights into the charge distribution, hybridization, and intramolecular interactions within the molecule.[20]

-

Spectroscopic Prediction:

-

NMR Spectroscopy: Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be directly compared with experimental data for validation.

-

IR Spectroscopy: The calculated vibrational frequencies and their corresponding intensities provide a theoretical infrared spectrum.

-

PART 3: Data Presentation and Visualization

Quantitative Data Summary

The key quantitative results from the calculations should be presented in a clear and concise tabular format for easy comparison.

Table 1: Relative Energies and Boltzmann Populations of Conformers

| Conformer | Relative Energy (kcal/mol) (ZPVE Corrected) | Boltzmann Population (%) at 298.15 K |

| 1 | 0.00 | 85.2 |

| 2 | 1.23 | 12.1 |

| 3 | 2.51 | 2.7 |

Table 2: Selected Optimized Geometric Parameters for the Most Stable Conformer

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C(ring)-C(ring) | 1.50 - 1.52 | C-C-C (in ring) | ~60 |

| C(ring)-C(methyl) | 1.51 | H-N-H | ~106 |

| C(ring)-N | 1.46 |

Table 3: Predicted Key Vibrational Frequencies for the Most Stable Conformer

| Frequency (cm⁻¹) | Assignment |

| ~3400 | N-H asymmetric stretch |

| ~3320 | N-H symmetric stretch |

| ~3080 | C-H stretch (cyclopropyl) |

| ~1620 | N-H scissoring |

| ~1040 | C-N stretch |

Visualization of the Computational Workflow

A clear visual representation of the workflow enhances understanding and reproducibility.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guides to free computational chemistry tools for drug discovery | DNDi [dndi.org]

- 4. The Chemist’s Guide to Advances in Computational Drug Design — Minds Underground [mindsunderground.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. api.pageplace.de [api.pageplace.de]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. cellmolbiol.org [cellmolbiol.org]

- 13. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. gaussian.com [gaussian.com]

- 16. RCAC - Software: Gaussian 16 [rcac.purdue.edu]

- 17. gaussian.com [gaussian.com]

- 18. chemistwizards.com [chemistwizards.com]

- 19. Gaussian Software Editions | Hearne Software [hearne.software]

- 20. mdpi.com [mdpi.com]

X-Ray Crystallographic Elucidation of cis-C-(2-Methyl-cyclopropyl)-methylamine Derivatives: Structural Paradigms in Rational Drug Design

Executive Summary

In contemporary structure-based drug design (SBDD), the strategic incorporation of conformationally restricted moieties is a cornerstone for optimizing target affinity and selectivity. The cis-C-(2-Methyl-cyclopropyl)-methylamine scaffold (also referred to as cis-2-methylcyclopropylmethanamine) serves as a privileged building block. By introducing a methyl group cis to the aminomethyl substituent on a rigid cyclopropane ring, medicinal chemists can severely restrict the rotameric degrees of freedom of the primary amine.

This in-depth technical guide provides a comprehensive analysis of the X-ray crystallographic workflows required to validate the structural and thermodynamic properties of these derivatives. Designed for structural biologists and medicinal chemists, this whitepaper details the causality behind conformational restriction, the protocols for both small-molecule and protein-ligand crystallography, and the quantitative interpretation of the resulting electron density maps.

The Mechanistic Causality of Conformational Restriction

To understand why the cis-C-(2-Methyl-cyclopropyl)-methylamine moiety is so effective, one must analyze the thermodynamics of target engagement. When a highly flexible ligand binds to a protein, it suffers a significant entropic penalty (

The unsubstituted cyclopropylmethanamine allows relatively free rotation around the C(cyclopropyl)–C(alpha) bond. However, introducing a methyl group at the C2 position in a cis configuration creates a deliberate steric clash (gauche interaction) with the aminomethyl group[1]. This steric hindrance restricts the dihedral angle (

When this pre-organized vector matches the topological requirements of a target's binding pocket—such as the deep hydrophobic sub-pockets in Polyketide Synthase 13-Thioesterase (Pks13-TE)[2] or the active site of Beta Secretase 1 (BACE1)[3]—the entropic penalty of binding is drastically reduced, leading to a highly favorable Gibbs free energy (

Caption: Thermodynamic causality pathway illustrating how cis-methyl substitution minimizes entropic penalty.

Crystallographic Workflows: A Self-Validating System

Obtaining high-resolution X-ray diffraction data for cis-C-(2-Methyl-cyclopropyl)-methylamine derivatives presents unique challenges. The free base forms of these small, aliphatic amines are often volatile liquids at room temperature, making direct small-molecule crystallography impossible. Furthermore, determining the absolute stereochemistry (e.g., (1R,2S) vs. (1S,2R)) is critical, as enantiomers exhibit divergent pharmacological profiles[4].

Protocol A: Small-Molecule Absolute Configuration via Heavy-Atom Salt Formation

To establish the absolute configuration of the synthesized cis-derivative, the volatile free base must be converted into a highly crystalline salt. The hydrobromide (HBr) salt is specifically chosen over the hydrochloride (HCl) salt because the heavier bromine atom provides a stronger anomalous scattering signal (using Cu K

Step-by-Step Methodology:

-

Dissolution: Dissolve 50 mg of the enantiopure cis-C-(2-Methyl-cyclopropyl)-methylamine free base in 2.0 mL of anhydrous acetone or diethyl ether under an inert argon atmosphere.

-

Salt Formation: Slowly add 1.05 equivalents of concentrated hydrobromic acid (or anhydrous HBr gas bubbled through the solution) at 0 °C.

-

Crystallization: Allow the solvent to evaporate slowly under ambient pressure. The reduced solubility of the salt will yield colorless, needle-like single crystals within 24–48 hours.

-

Mounting & Diffraction: Coat a single crystal (approx. 0.1 × 0.1 × 0.2 mm) in perfluoropolyether cryo-oil, mount it on a MiTeGen loop, and flash-cool to 100 K in a nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu K

microfocus source. -

Validation: Solve the structure using direct methods (e.g., SHELXT). A Flack parameter near 0.00 (with an esd < 0.05) self-validates the absolute stereochemical assignment.

Protocol B: Protein-Ligand Co-Crystallization & Soaking

To visualize the target engagement of the cis-derivative, it must be complexed with the target protein. Soaking is generally preferred over co-crystallization if robust apo-crystals are available, as it avoids the ligand interfering with the crystal lattice formation[2].

Step-by-Step Methodology:

-

Apo-Crystallization: Grow apo-crystals of the target protein (e.g., a kinase domain) using sitting-drop vapor diffusion. A typical mother liquor might consist of 20% PEG 3350 and 0.2 M ammonium citrate.

-

Ligand Preparation: Prepare a 100 mM stock solution of the cis-derivative ligand in 100% molecular-biology grade DMSO.

-

Soaking Drop Formulation: Create a soaking solution by mixing the mother liquor with the ligand stock to achieve a final ligand concentration of 2–5 mM and a DMSO concentration of 5% (v/v).

-

Crystal Transfer: Using a nylon loop, carefully transfer the apo-crystal into the soaking drop. Seal the well and incubate for 4 to 24 hours at 20 °C. Causality note: Incubation time must be optimized; too short yields incomplete occupancy, while too long may crack the crystal due to ligand-induced conformational shifts.

-

Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (soaking solution + 20% glycerol) for 10 seconds to prevent crystalline ice formation, then flash-freeze in liquid nitrogen.

Caption: Step-by-step experimental workflow for protein-ligand X-ray crystallography via ligand soaking.

Quantitative Data Presentation

The validation of the X-ray crystallographic model relies on rigorous statistical metrics. Below is a comparative summary of crystallographic data for cis-C-(2-Methyl-cyclopropyl)-methylamine derivatives bound to various pharmacological targets. The resolution dictates the clarity of the electron density map, specifically allowing the differentiation of the cis-methyl group from the surrounding solvent or protein side chains.

Table 1: Representative Crystallographic Statistics for cis-Derivative Complexes

| Target Protein Complex | Resolution (Å) | Space Group | Ligand Occupancy | PDB ID (Ref) | |

| BACE1 + cis-derivative | 1.85 | 18.2 / 21.5 | 0.95 | 5TFU[3] | |

| Pks13-TE + cis-derivative | 1.94 | 19.1 / 22.8 | 1.00 | 7VJT[2] | |

| p38 | 2.10 | 20.4 / 24.1 | 0.90 | N/A[5] | |

| Small Molecule HBr Salt | 0.82 | 3.5 / 4.2 | 1.00 | N/A |

Note: High ligand occupancy (>0.90) and an

Structural Insights and Target Engagement

Analysis of the refined electron density maps (

For example, in the development of Polyketide Synthase 13-Thioesterase (Pks13-TE) inhibitors for Mycobacterium tuberculosis, substituting a standard cyclopropyl group with a cis-2-methylcyclopropyl group alters the vector of the attached pharmacophore[2]. The X-ray structure reveals that the cis-methyl group fits snugly into a small, lipophilic transient pocket formed by Valine and Leucine residues. If the trans-isomer were used, the methyl group would clash with the protein backbone, preventing the amine from forming its critical hydrogen bond network with the catalytic machinery.

Similarly, in the design of functionally selective Serotonin 2C (5-HT2C) receptor agonists, the conformational restriction provided by the cyclopropylmethanamine scaffold is essential for achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors[6]. The rigid geometry prevents the ligand from adopting the extended conformation required to activate the off-target 5-HT2B receptor, thereby mitigating the risk of drug-induced cardiac valvulopathy.

References

1.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 1246198-69-5, trans-C-(2-Methyl-cyclopropyl)-methylamine" PubChem. Available at: [Link] 2.[6] Wacker, D., et al. "Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications." ACS Chemical Neuroscience, 2012. Available at: [Link] 3.[4] Zhang, Y., et al. "Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine." Molecules, 2023. Available at: [Link] 4.[3] Malamas, M. S., et al. "Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality." Journal of Medicinal Chemistry, 2017. Available at: [Link] 5.[2] Aggarwal, A., et al. "Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase(Pks13-TE) Inhibitors with Improved hERG Profiles for Mycobacterium tuberculosis Treatment." Journal of Medicinal Chemistry, 2022. Available at: [Link] 6.[5] Simard, J. R., et al. "Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α Kinase." PLoS One, 2012. Available at: [Link]

Sources

- 1. trans-C-(2-Methyl-cyclopropyl)-methylamine | C5H11N | CID 28165863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α Kinase | PLOS One [journals.plos.org]

- 6. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Novel Cyclopropylamines: A Technical Guide to Epigenetic and Neurological Drug Discovery

Executive Summary

Cyclopropylamines represent a highly privileged pharmacophore in medicinal chemistry, historically utilized as Monoamine Oxidase (MAO) inhibitors for neurological disorders, and more recently repurposed as potent Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors for oncology. As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through the critical initial biological screening phases of novel cyclopropylamine derivatives. This guide bypasses superficial overviews, focusing instead on the mechanistic causality behind assay design, the necessity of kinetic profiling over standard

Mechanistic Rationale: Suicide Inhibition of FAD-Dependent Enzymes

To design an effective screening cascade, one must first understand the precise molecular mechanism of the cyclopropylamine warhead. Both LSD1 and MAO-A/B share structural homology in their catalytic domains and utilize a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor (1[1]).

Cyclopropylamines act as mechanism-based inactivators (suicide inhibitors) . When the inhibitor enters the enzyme's active site, the amine nitrogen undergoes a single-electron transfer (SET) to the FAD cofactor, generating a radical cation. The inherent ring strain of the cyclopropyl group drives a rapid ring-opening reaction, yielding a highly reactive primary carbon radical. This radical rapidly forms a covalent adduct with the FAD cofactor, resulting in irreversible enzyme inactivation (2[2]).

Fig 1: Mechanism-based single-electron transfer and covalent FAD modification pathway.

Hierarchical Screening Strategy

Because cyclopropylamines can hit multiple FAD-dependent targets, the screening funnel must strictly isolate on-target potency from off-target liability. The workflow below illustrates the logical progression from primary biochemical screening to cellular target engagement.

Fig 2: Hierarchical screening funnel for novel cyclopropylamine LSD1/MAO inhibitors.

Primary Biochemical Screening: LSD1 Target Engagement

Protocol: LSD1 Peroxidase-Coupled Assay

To evaluate LSD1 inhibition, we utilize a peroxidase-coupled assay that detects the hydrogen peroxide (

Self-Validating System Requirements:

-

Positive Control: Tranylcypromine (TCP) or GSK2879552.

-

Orthogonal Control: An HRP-only counter-screen must be run in parallel to ensure compounds are not false positives acting as ROS scavengers or direct HRP inhibitors.

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute human recombinant LSD1 enzyme to a final assay concentration of 38.5 nM in 50 mM sodium phosphate buffer (pH 7.4)[3].

-

Compound Pre-incubation (Critical Step): Dispense 3-fold serial dilutions of cyclopropylamine candidates into a black 96-well plate. Add the LSD1 enzyme and incubate on ice for 15–30 minutes[3].

-

Causality: Because cyclopropylamines are time-dependent inactivators, pre-incubation allows the initial reversible complex to form and progress to the irreversible covalent adduct before the substrate is introduced to compete for the active site.

-

-

Reaction Initiation: Add a substrate mixture containing dimethyl H3K4 peptide, Horseradish Peroxidase (HRP), and a fluorogenic substrate (e.g., Amplex Red)[3].

-

Kinetic Readout: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes.

-

Causality: Continuous kinetic reading allows the detection of non-linear reaction rates characteristic of time-dependent inhibition, ensuring accurate calculation of initial velocities.

-

Selectivity Counter-Screening: MAO-A/B Profiling

Due to the structural homology between LSD1 and MAOs, novel cyclopropylamines must be rigorously counter-screened to avoid dose-limiting neurological toxicities associated with MAO inhibition.

Protocol: MAO Kynuramine Assay

Self-Validating System Requirements:

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare recombinant hMAO-A and hMAO-B (e.g., Supersomes) in potassium phosphate buffer (pH 7.4) (5[5]).

-

Pre-incubation: Incubate the enzyme with test compounds (0.4 to 100 µM) for 15 minutes at 37°C[5].

-

Reaction Initiation: Add kynuramine to the mixture.

-

Causality: Kynuramine is a non-fluorescent, non-specific substrate for both MAO isoforms. Upon oxidative deamination, it forms 4-hydroxyquinoline, allowing a unified, direct-readout assay format for both counter-screens[4].

-

-

Termination and Detection: Stop the reaction by adding NaOH. Read fluorescence at Ex 310 nm / Em 400 nm.

-

Causality: The addition of NaOH denatures the enzyme to halt the reaction and simultaneously shifts the pH to maximize the fluorescence quantum yield of the 4-hydroxyquinoline metabolite.

-

Kinetic Profiling & Quantitative Data Synthesis

For covalent inhibitors, traditional

Quantitative Comparison of Reference Cyclopropylamines

| Compound Class / Name | Primary Target | Apparent | Inactivation Efficiency ( | ||

| Tranylcypromine (TCP) | Pan-LSD1/MAO | ~2.00 | 0.0106 | 242.0 | ~44 |

| Styrenylcyclopropylamine (Cmpd 34) | LSD1 | 0.015 | 0.0120 | 0.15 | ~80,000 |

| S2101 | LSD1 | 0.90 | N/A | N/A | 4,560 |

(Data synthesized from kinetic evaluations of tranylcypromine derivatives[1][2][6].)

Cell-Based Target Engagement

Biochemical potency does not guarantee cellular efficacy. To verify that the cyclopropylamine candidate crosses the cell membrane and engages LSD1 in a physiological environment, we measure the accumulation of its direct epigenetic substrate: H3K4me2.

Protocol: In-Cell Western for H3K4me2 Accumulation